molecular formula C12H14O3S B034385 (2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate CAS No. 107584-57-6

(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate

Cat. No.: B034385
CAS No.: 107584-57-6
M. Wt: 238.3 g/mol
InChI Key: QVZNPAXKNDLOKT-BQYQJAHWSA-N
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Description

Isotachin is a sulfur-containing acrylate compound isolated from the liverwort Isotachis japonica. It is known for its unique chemical structure, which includes benzyl trans-β-methylthioacrylate and β-phenylethyl trans-β-methylthioacrylate

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotachin can be synthesized through chemical and spectral methods. The synthesis involves the reaction of benzyl or β-phenylethyl alcohol with trans-β-methylthioacrylic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired acrylate compound.

Industrial Production Methods

While detailed industrial production methods for Isotachin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain high-quality Isotachin.

Chemical Reactions Analysis

Types of Reactions

Isotachin undergoes various chemical reactions, including:

    Oxidation: Isotachin can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert Isotachin to its corresponding alcohol derivatives.

    Substitution: Isotachin can participate in substitution reactions where the acrylate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the acrylate moiety.

Scientific Research Applications

Isotachin has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.

    Biology: Studied for its antifungal properties and potential use in controlling fungal infections.

    Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

Isotachin exerts its effects primarily through its antifungal activity. The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that Isotachin interferes with essential cellular functions in fungi.

Comparison with Similar Compounds

Isotachin is unique due to its sulfur-containing acrylate structure. Similar compounds include:

Properties

CAS No.

107584-57-6

Molecular Formula

C12H14O3S

Molecular Weight

238.3 g/mol

IUPAC Name

(2-methoxyphenyl)methyl (E)-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C12H14O3S/c1-14-11-6-4-3-5-10(11)9-15-12(13)7-8-16-2/h3-8H,9H2,1-2H3/b8-7+

InChI Key

QVZNPAXKNDLOKT-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=CC=C1COC(=O)/C=C/SC

SMILES

COC1=CC=CC=C1COC(=O)C=CSC

Canonical SMILES

COC1=CC=CC=C1COC(=O)C=CSC

Origin of Product

United States

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